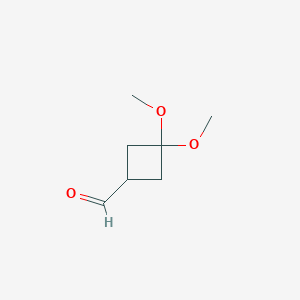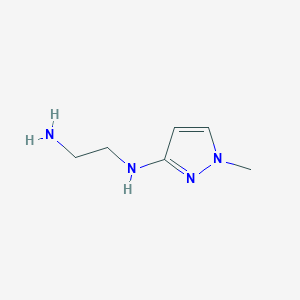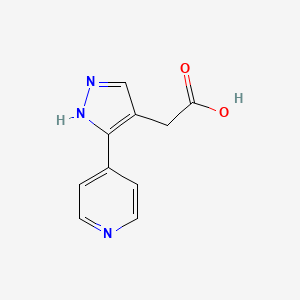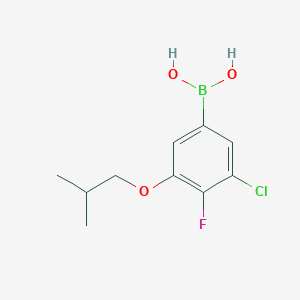
3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid
Vue d'ensemble
Description
3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid (CAS Number: 1793003-51-6) is a boronic acid compound . It has a molecular weight of 246.47 . The IUPAC name for this compound is 3-chloro-4-fluoro-5-isobutoxyphenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BClFO3/c1-6(2)5-16-9-4-7(11(14)15)3-8(12)10(9)13/h3-4,6,14-15H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, boronic acids are commonly used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.47 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis of Silicon-Containing Drugs
Phenylboronic acids serve as building blocks in the synthesis of silicon-containing drugs. The study by Troegel et al. (2009) highlighted the synthesis of phenylboronic acids with pyridyl and dimethylsilyl groups, demonstrating their potential in creating new drug molecules through Suzuki-Miyaura coupling reactions (Troegel et al., 2009).
Advanced Material Development
Phenylboronic acids are also crucial in the development of materials for specific recognition applications. Bao et al. (2021) synthesized a monomer for enzyme-free glucose sensing, illustrating the role of phenylboronic acid derivatives in creating responsive materials for biomedical applications (Bao et al., 2021).
Antiproliferative Agents in Oncology
In the field of oncology, phenylboronic acid derivatives have been evaluated for their antiproliferative and proapoptotic properties. Psurski et al. (2018) found that certain derivatives induced cell cycle arrest and apoptosis in ovarian cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives has been studied to understand their interactions and potential applications in sensing technologies. Geethanjali et al. (2015) explored this with specific phenylboronic acids, providing insights into their physical properties and interactions (Geethanjali et al., 2015).
Optical Modulation for Saccharide Recognition
The study by Mu et al. (2012) on phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated the optical modulation of these materials in response to saccharide binding, indicating their utility in biosensing applications (Mu et al., 2012).
Propriétés
IUPAC Name |
[3-chloro-4-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClFO3/c1-6(2)5-16-9-4-7(11(14)15)3-8(12)10(9)13/h3-4,6,14-15H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZOURFXZQHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-(2-methylpropoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



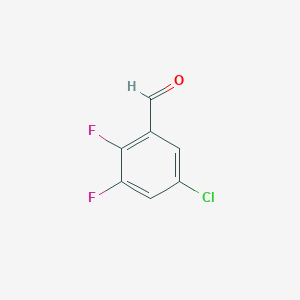
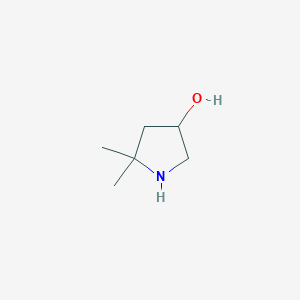
![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)
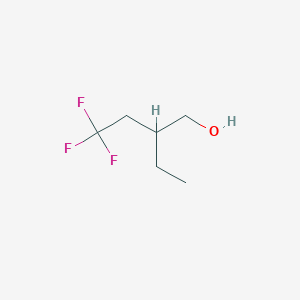
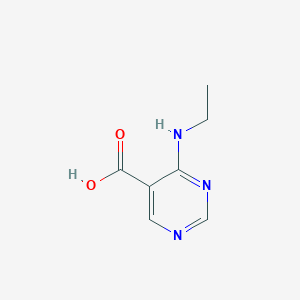
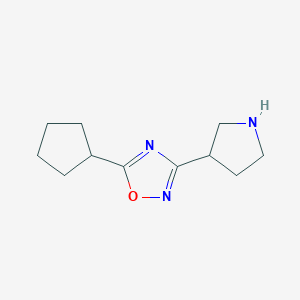
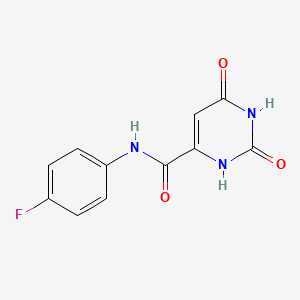
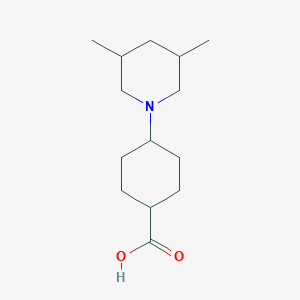
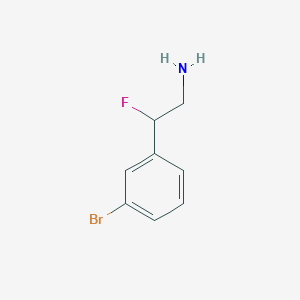
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
